molecular formula C15H15N3O B2898520 N-benzyl-6-methoxy-1H-benzimidazol-2-amine CAS No. 233605-86-2

N-benzyl-6-methoxy-1H-benzimidazol-2-amine

Cat. No. B2898520
CAS RN: 233605-86-2
M. Wt: 253.305
InChI Key: FCZYEMULQHPPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-6-methoxy-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C15H15N3O . It is a benzimidazole derivative, which is a class of heterocyclic aromatic compounds . Benzimidazoles are known for their diverse biological and clinical applications .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H15N3/c1-11-7-8-13-14 (9-11)18-15 (17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3, (H2,16,17,18) . This indicates the specific arrangement of atoms in the molecule.

Advantages and Limitations for Lab Experiments

N-benzyl-6-methoxy-1H-benzimidazol-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize in the laboratory and is relatively stable. In addition, it is non-toxic and has been found to be non-irritating to the skin. However, this compound is not water soluble and can be difficult to dissolve in aqueous solutions.

Future Directions

The potential applications of N-benzyl-6-methoxy-1H-benzimidazol-2-amine are still being explored. Future research may focus on the use of this compound as an anti-inflammatory agent, as a neuroprotective agent, and as an inhibitor of certain enzymes. In addition, further research may be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases. Finally, research may be conducted to explore the potential applications of this compound in the development of new drugs and drug delivery systems.

Synthesis Methods

N-benzyl-6-methoxy-1H-benzimidazol-2-amine can be synthesized in the laboratory by a variety of methods. The most common method involves the reaction of benzyl bromide with 6-methoxy-1H-benzimidazol-2-amine in the presence of a base such as potassium carbonate. The reaction produces this compound as a solid product. Other methods of synthesis include the reaction of benzyl chloride with 6-methoxy-1H-benzimidazol-2-amine in the presence of a base, or the reaction of benzyl alcohol with 6-methoxy-1H-benzimidazol-2-amine in the presence of a base.

Scientific Research Applications

N-benzyl-6-methoxy-1H-benzimidazol-2-amine has been studied for its potential applications in scientific research. It has been used as a model compound for the study of the structure and function of benzimidazoles, as well as for the study of the pharmacological properties of benzimidazoles. This compound has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of certain enzymes.

properties

IUPAC Name

N-benzyl-6-methoxy-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-7-8-13-14(9-12)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZYEMULQHPPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.